![molecular formula C15H16O B8666450 [1,1'-Biphenyl]-3-methanol, 2',4'-dimethyl- CAS No. 805250-19-5](/img/structure/B8666450.png)
[1,1'-Biphenyl]-3-methanol, 2',4'-dimethyl-
Descripción general
Descripción
(2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol is an organic compound with the molecular formula C15H16O It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups at the 2’ and 4’ positions and a hydroxymethyl group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent from 2,4’-dimethylbromobenzene and magnesium in anhydrous ether. This Grignard reagent is then reacted with benzaldehyde to form the corresponding alcohol.
Reduction: The intermediate product is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield (2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: 2’,4’-Dimethyl[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’,4’-Dimethyl[1,1’-biphenyl]-3-ylmethane.
Substitution: 2’,4’-Dimethyl-3-nitro[1,1’-biphenyl] or 2’,4’-Dimethyl-3-bromo[1,1’-biphenyl].
Aplicaciones Científicas De Investigación
(2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of (2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,4’-Dimethylbiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-2’,4’-dimethylbiphenyl: Similar structure but with a hydroxyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
2,4’-Dimethyl-1,1’-biphenyl: Another derivative with different substitution patterns, affecting its chemical and physical properties.
Uniqueness
(2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both methyl and hydroxymethyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Propiedades
Número CAS |
805250-19-5 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
[3-(2,4-dimethylphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H16O/c1-11-6-7-15(12(2)8-11)14-5-3-4-13(9-14)10-16/h3-9,16H,10H2,1-2H3 |
Clave InChI |
JOVVCWJITDVMNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CC=CC(=C2)CO)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
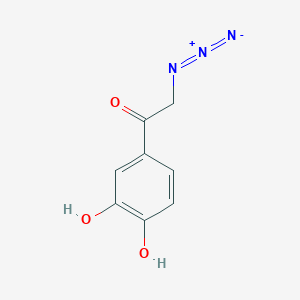
![Carbamic acid, [(1S,2R)-2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-1-methylethyl]-, phenylmethyl ester (9CI)](/img/structure/B8666372.png)
![1-(3-((tert-Butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexan-6-yl)ethanone](/img/structure/B8666379.png)
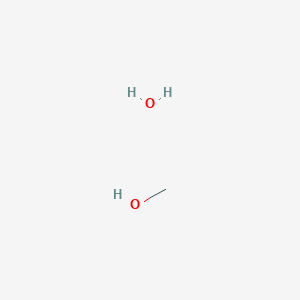
![5-Methyl-7-phenyl[1,8]naphthyridin-2-amine](/img/structure/B8666395.png)
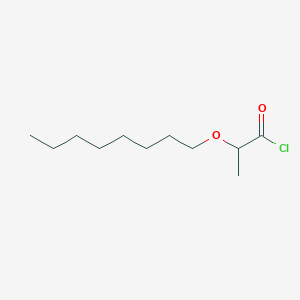
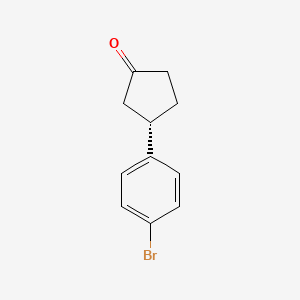
![N-(2,4-difluorophenyl)-2-[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]acetamide](/img/structure/B8666419.png)
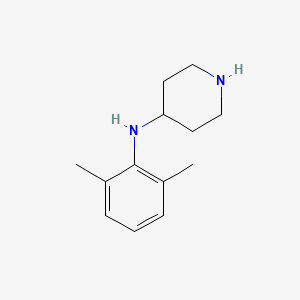
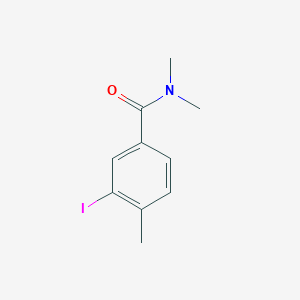

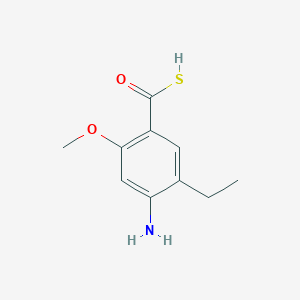
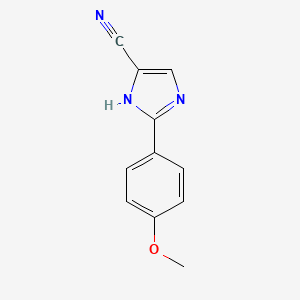
![1-Bromo-4-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B8666485.png)
